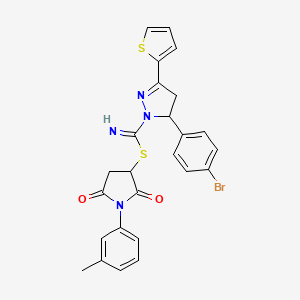
N-9H-xanthen-9-yl-2-naphthalenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9H-xanthen-9-yl-2-naphthalenesulfonamide, also known as NS309, is a small molecule activator of the calcium-activated potassium channel, KCa3.1. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases.
Scientific Research Applications
N-9H-xanthen-9-yl-2-naphthalenesulfonamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and cardiovascular diseases. In cancer, N-9H-xanthen-9-yl-2-naphthalenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. In autoimmune disorders, N-9H-xanthen-9-yl-2-naphthalenesulfonamide has been shown to suppress the activity of immune cells, such as T cells and B cells, by modulating intracellular calcium signaling. In cardiovascular diseases, N-9H-xanthen-9-yl-2-naphthalenesulfonamide has been shown to improve endothelial function and reduce vascular inflammation and oxidative stress.
Mechanism of Action
N-9H-xanthen-9-yl-2-naphthalenesulfonamide activates the KCa3.1 channel by binding to its intracellular domain and increasing the channel's sensitivity to intracellular calcium. This leads to the hyperpolarization of the cell membrane and the subsequent relaxation of smooth muscle cells and the dilation of blood vessels. N-9H-xanthen-9-yl-2-naphthalenesulfonamide also modulates intracellular calcium signaling by inhibiting the activity of the sarco/endoplasmic reticulum calcium ATPase (SERCA), which leads to the depletion of intracellular calcium stores and the suppression of immune cell activity.
Biochemical and Physiological Effects
N-9H-xanthen-9-yl-2-naphthalenesulfonamide has been shown to have several biochemical and physiological effects, including the relaxation of smooth muscle cells, the dilation of blood vessels, the inhibition of cancer cell growth, the suppression of immune cell activity, and the improvement of endothelial function. N-9H-xanthen-9-yl-2-naphthalenesulfonamide has also been shown to reduce vascular inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases.
Advantages and Limitations for Lab Experiments
N-9H-xanthen-9-yl-2-naphthalenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the KCa3.1 channel. N-9H-xanthen-9-yl-2-naphthalenesulfonamide also has a long half-life and can be easily synthesized and purified. However, N-9H-xanthen-9-yl-2-naphthalenesulfonamide has some limitations, including its solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. N-9H-xanthen-9-yl-2-naphthalenesulfonamide also has some off-target effects, which can affect the interpretation of experimental results.
Future Directions
There are several future directions for the research of N-9H-xanthen-9-yl-2-naphthalenesulfonamide, including the development of more potent and selective analogs, the investigation of its therapeutic potential in other diseases, such as neurodegenerative disorders and metabolic diseases, and the elucidation of its molecular mechanism of action. N-9H-xanthen-9-yl-2-naphthalenesulfonamide can also be used as a tool compound to study the physiological and pathophysiological roles of the KCa3.1 channel in various tissues and organs. Additionally, N-9H-xanthen-9-yl-2-naphthalenesulfonamide can be used in combination with other drugs to enhance their therapeutic efficacy and minimize their side effects.
Synthesis Methods
N-9H-xanthen-9-yl-2-naphthalenesulfonamide can be synthesized by the condensation of 9H-xanthen-9-ol and 2-naphthalenesulfonyl chloride in the presence of a base, such as triethylamine, in an organic solvent, such as dichloromethane. The reaction yields N-9H-xanthen-9-yl-2-naphthalenesulfonamide as a yellow solid, which can be purified by recrystallization or column chromatography.
properties
IUPAC Name |
N-(9H-xanthen-9-yl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3S/c25-28(26,18-14-13-16-7-1-2-8-17(16)15-18)24-23-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)23/h1-15,23-24H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPMCHMCJZTEDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9H-xanthen-9-yl)naphthalene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(1-{[2-(dimethylamino)-1,3-thiazol-5-yl]methyl}-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5231884.png)
![N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine dihydrochloride](/img/structure/B5231887.png)
![(3aS*,5S*,9aS*)-5-(4-hydroxy-3,5-dimethylphenyl)-2-(4-methoxybenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5231891.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)

![ethyl {5-[(3-methyl-2-thienyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5231917.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)
![1'-[3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5231937.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5231945.png)
![N-[1-(4-tert-butylphenoxy)-9,10-dioxo-9,10-dihydro-2-anthracenyl]-4-methylbenzenesulfonamide](/img/structure/B5231951.png)
![1-benzyl-4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B5231958.png)
![3-[4,5-bis(4-chlorophenyl)-1H-imidazol-2-yl]phenol](/img/structure/B5231969.png)